molecular formula C23H21N7O9 B144962 Anbtba CAS No. 126083-10-1

Anbtba

Cat. No.: B144962
CAS No.: 126083-10-1
M. Wt: 539.5 g/mol
InChI Key: OOWJAEYANIBAQP-SFHVURJKSA-N
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Description

Preparation Methods

The synthesis of succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate involves multiple steps. The process typically starts with the preparation of N-(3-azido-5-nitrobenzoyl)tyrosine, which is then coupled with beta-alanine. The reaction conditions often require the use of organic solvents and specific catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a cross-linking reagent to study molecular interactions.

    Biology: To investigate protein-protein interactions and protein structure.

    Medicine: In the development of diagnostic tools and therapeutic agents.

    Industry: For the production of specialized biochemical reagents.

Mechanism of Action

The compound exerts its effects by forming covalent bonds with specific amino acid residues, such as lysine, in proteins. This cross-linking can stabilize protein complexes, making it easier to study their interactions and functions. The azido group can be activated by light to form reactive nitrenes, which can then react with nearby molecules .

Comparison with Similar Compounds

Similar compounds include other heterobifunctional cross-linking reagents, such as:

    Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Used for linking amines to thiols.

    N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Used for reversible cross-linking of proteins.

Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is unique due to its photoactivatable azido group, which allows for precise control of the cross-linking process .

Properties

CAS No.

126083-10-1

Molecular Formula

C23H21N7O9

Molecular Weight

539.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[(2S)-2-[(3-azido-5-nitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoate

InChI

InChI=1S/C23H21N7O9/c24-28-27-15-10-14(11-16(12-15)30(37)38)22(35)26-18(9-13-1-3-17(31)4-2-13)23(36)25-8-7-21(34)39-29-19(32)5-6-20(29)33/h1-4,10-12,18,31H,5-9H2,(H,25,36)(H,26,35)/t18-/m0/s1

InChI Key

OOWJAEYANIBAQP-SFHVURJKSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-]

SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-]

126083-10-1

Synonyms

ANBTBA
succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)-Tyr)7beta-Ala
succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate

Origin of Product

United States

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